3,5-Dichloropyridazin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(6)3(2)9/h1H,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCFNWWKGNYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=NN1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Processes of 3,5 Dichloropyridazin 4 Ol
Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring
The electron-deficient nature of the pyridazine ring, amplified by the presence of two electronegative chlorine atoms, renders the carbon atoms attached to the chlorines susceptible to attack by nucleophiles. researchgate.net This reactivity is a cornerstone of the synthetic utility of dichloropyridazines.
Substitution of Chlorine Atoms by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The chlorine atoms at the 3 and 5 positions of 3,5-Dichloropyridazin-4-ol can be displaced by a range of nucleophiles. These reactions are fundamental in creating a diverse array of substituted pyridazine derivatives.
Amines: The substitution of chlorine atoms with amines is a widely employed reaction to synthesize aminopyridazines. For instance, the reaction of dichloropyridazine derivatives with various amines can lead to the formation of mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants. smolecule.com The amino group can be introduced, which can then undergo further transformations like oxidation to nitro groups.
Thiols: Thiols can also act as nucleophiles, displacing the chlorine atoms to form thioether derivatives. These reactions are analogous to those with amines and provide access to another class of functionalized pyridazines. smolecule.com
Alkoxides: Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can react with dichloropyridazines to yield alkoxy-substituted pyridazines. For example, sodium methoxide (B1231860) in methanol (B129727) has been used in substitution reactions on similar chlorinated heterocyclic systems. wikipedia.org
Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropyridazines
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Ammonia (B1221849), 4-chlorobenzylamine | Aminopyridazine | smolecule.com |
| Thiol | Generic Thiols | Thioether-substituted pyridazine | smolecule.com |
| Alkoxide | Sodium Methoxide | Alkoxy-substituted pyridazine |
Regioselectivity and Reaction Mechanisms in Substitution Events
The regioselectivity of nucleophilic substitution on dichloropyridazines, including this compound, is a critical aspect of their chemistry. The position of substitution (C3 or C5) is influenced by both electronic and steric factors.
The mechanism of these reactions generally follows a nucleophilic aromatic substitution (SNAr) pathway. wuxiapptec.com This process involves the attack of the nucleophile on the electron-deficient carbon atom, forming a Meisenheimer complex as an intermediate, followed by the departure of the chloride leaving group. wikipedia.orgksu.edu.sa The relative stability of the possible Meisenheimer complexes often dictates the regiochemical outcome. wuxiapptec.com
In some cases, the regioselectivity can be highly dependent on the specific nucleophile, solvent, and reaction conditions. For example, in related dichloropyridazinone systems, the choice of solvent polarity has been shown to influence the site of substitution. researchgate.net Computational methods, such as Quantum Mechanics (QM) analysis, can be employed to predict the regioselectivity by evaluating the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the energy of transition states. wuxiapptec.com
Dehalogenation Reactions for Selective Chlorine Removal
Selective removal of chlorine atoms, known as dehalogenation, is a valuable transformation for synthesizing pyridazine derivatives with specific substitution patterns. This is often achieved through catalytic hydrogenation. google.comgoogle.com
This process typically involves reacting the chlorinated pyridazine with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction can be performed in the presence of a base. google.comgoogle.com This method allows for the stepwise removal of chlorine atoms, providing a route to mono-chlorinated or fully dehalogenated pyridazines. The ability to selectively remove one chlorine atom while leaving the other intact is crucial for the synthesis of unsymmetrically substituted pyridazines. dur.ac.uk
Reactions Involving the Hydroxyl Functionality
The hydroxyl group at the 4-position of this compound introduces another dimension to its reactivity, allowing for oxidation and reduction reactions at this site.
Oxidation Reactions of the Hydroxyl Group
The hydroxyl group can be oxidized to a carbonyl group, which would transform the this compound into a pyridazinone derivative. smolecule.com Common oxidizing agents that could potentially be used for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting pyridazinone can be a valuable intermediate for further synthetic modifications. In some instances, oxidation can lead to the formation of other oxidized derivatives. For example, the oxidation of related amino-nitropyridazines can result in the formation of fused oxadiazole N-oxides. researchgate.net
Reduction Reactions of the Hydroxyl Group
The hydroxyl group can also undergo reduction, although this is generally less common for this type of functionality compared to carbonyl groups. smolecule.com Potential reducing agents that could be employed include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Such a reaction would lead to the formation of a more reduced pyridazine ring system, potentially a dihydropyridazine.
Formation of Ethers and Esters
The hydroxyl group of this compound allows for the formation of ether and ester derivatives through various synthetic methodologies. These reactions are significant for modifying the compound's physical and chemical properties, as well as for introducing diverse functional groups that can impart specific biological activities.
The formation of ethers typically involves the reaction of this compound with an appropriate alkylating agent in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with the alkylating agent. Common alkylating agents include alkyl halides and sulfates. For example, the reaction with ethyl bromoacetate (B1195939) can yield the corresponding ether. Microwave-assisted synthesis has been shown to reduce reaction times for such transformations. vulcanchem.com
Similarly, esterification can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. This reaction is often catalyzed by a base, which acts as a scavenger for the acidic byproduct. The resulting esters are valuable intermediates in organic synthesis. For instance, the reaction with an appropriate acid chloride can introduce an ester functional group, which can then be further modified or utilized in coupling reactions.
The table below summarizes representative examples of ether and ester formation from dichloropyridazinol derivatives.
| Reactant | Reagent | Product Type | Reference |
| 3,6-Dichloropyridazin-4-ol (B1294562) | Ethyl bromoacetate | Ether | vulcanchem.com |
| 3,5-Dichloro-4-hydroxybenzoate methyl ester | Lithium aluminum hydride | Alcohol (intermediate for ether synthesis) | google.com |
| 3,6-Dichloropyridazine (B152260) | Phenols/Sodium | Phenoxy ethers | tandfonline.com |
| 3,6-Dichloropyridazine | Thiophenols/Sodium | Thioethers | tandfonline.com |
Electrophilic and Radical Reactions on the Pyridazine Core
The pyridazine ring in this compound is generally electron-deficient due to the presence of two nitrogen atoms and two chlorine atoms. This deactivation makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, challenging to perform directly on the pyridazine core. byjus.com The electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the ring system. byjus.com
Radical reactions offer an alternative pathway for the functionalization of the pyridazine core. Radical species are highly reactive and less subject to the electronic demands that govern electrophilic substitutions. libretexts.orglumenlearning.com These reactions typically proceed through a three-phase mechanism: initiation, propagation, and termination. libretexts.orglumenlearning.com
Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a bond using heat or light. lumenlearning.com
Propagation: The generated radical reacts with the pyridazine derivative, leading to a new radical species which continues the chain reaction. lumenlearning.com This can involve hydrogen abstraction or addition to the ring.
Termination: The reaction concludes when two radical species combine. libretexts.org
While specific examples of radical reactions directly on this compound are not extensively documented in the provided search results, the general principles of radical chemistry suggest that such transformations are feasible. For instance, radical-mediated halogenation or alkylation could potentially be employed to introduce new substituents onto the pyridazine ring. The regioselectivity of such reactions would be determined by the stability of the resulting radical intermediates.
Cycloaddition and Rearrangement Reactions
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic and heterocyclic systems. The pyridazine ring system, particularly when appropriately substituted, can participate in various cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile. mdpi.com While the pyridazine ring itself can act as a diene or dienophile depending on the reaction partner, the presence of electron-withdrawing groups can influence its reactivity.
For instance, pyridazine derivatives can undergo inverse-electron-demand Diels-Alder reactions. In this type of reaction, the electron-poor pyridazine would react with an electron-rich dienophile. Although specific examples involving this compound are not detailed in the search results, the general reactivity pattern of pyridazines suggests this possibility. researchgate.net Furthermore, pyridazine derivatives can be involved in other types of cycloadditions, such as [3+2] and [4+3] cycloadditions, leading to the formation of five- and seven-membered rings, respectively. researchgate.netillinois.edu
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Several types of rearrangement reactions are known in organic chemistry, some of which could potentially be applicable to derivatives of this compound. For example, under certain conditions, rearrangements involving the substituents on the pyridazine ring could occur. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution that could be relevant for suitably substituted pyridazinol derivatives. rsc.org
The following table provides a general overview of cycloaddition reactions relevant to pyridazine chemistry.
| Reaction Type | Description | Potential Applicability | Reference |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. | The pyridazine ring can act as either the diene or dienophile component. | mdpi.comresearchgate.net |
| [3+2] Cycloaddition | A reaction involving a 1,3-dipole and a dipolarophile to form a five-membered ring. | Could be used to construct fused heterocyclic systems. | researchgate.net |
| [4+3] Cycloaddition | A reaction between a 4-atom and a 3-atom component to form a seven-membered ring. | Could lead to the synthesis of novel seven-membered heterocyclic compounds. | illinois.edu |
Derivatization Strategies and Complex Molecule Construction
Introduction of Nitrogen-Containing Substituents
The electron-deficient nature of the pyridazine (B1198779) ring, exacerbated by the two chlorine atoms, makes the C3 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing various nitrogen-based functional groups.
The direct displacement of the chloro groups on the pyridazine ring with amines is a fundamental method for synthesizing aminopyridazine derivatives. This reaction typically proceeds by heating the dichloropyridazine substrate with an amine, which can be ammonia (B1221849) or a primary/secondary amine, often in a suitable solvent.
Research has demonstrated the successful amination of 3,5-dichloropyridazine (B104411), a close structural analog of 3,5-dichloropyridazin-4-ol. In a reported synthesis, 3,5-dichloropyridazine was treated with ammonia in 1,4-dioxane at elevated temperatures to yield 5-amino-3-chloropyridazine. chemicalbook.com This reaction showcases the feasibility of selectively substituting one of the chlorine atoms. The position of substitution is influenced by the electronic and steric environment of the chlorine atoms. Generally, the C5 position is susceptible to nucleophilic attack, leading to the corresponding 5-amino derivative.
The reaction conditions for such aminations can be tailored to control the degree of substitution. By carefully selecting the stoichiometry of the amine, solvent, and temperature, it is possible to achieve either mono- or di-substitution, providing access to a range of amino-substituted pyridazine cores.
Table 1: Synthesis of Aminopyridazine Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3,5-Dichloropyridazine | Ammonia | 1,4-Dioxane | 100 °C, overnight | 5-Amino-3-chloropyridazine | 62% chemicalbook.com |
| 3,4,5-Trichloropyridazine (B3021642) | Ammonia | Ethanol (B145695) | 120-130 °C, 5 hours | 4-Amino-3,5-dichloropyridazine | Not specified prepchem.com |
The introduction of a hydrazine (B178648) moiety is another key derivatization strategy, which opens pathways to a variety of complex heterocyclic systems. Similar to amination, hydrazinolysis occurs via nucleophilic aromatic substitution where hydrazine hydrate (B1144303) acts as the nitrogen nucleophile. The reaction of a dichloropyridazine with hydrazine hydrate can lead to the corresponding hydrazinylpyridazine. For instance, studies on 3,6-dichloropyridazine (B152260) have shown that it reacts with acid hydrazides in refluxing ethanol to form triazolopyridazine derivatives, which proceeds through an initial substitution by the hydrazine. jofamericanscience.org This reactivity is directly applicable to the 3,5-dichloro isomer.
The resulting hydrazinylpyridazine is a valuable intermediate. The terminal amino group of the hydrazine substituent can readily condense with various aldehydes and ketones to form hydrazone derivatives. nih.gov This condensation reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid. The formation of the hydrazone linkage significantly expands the molecular complexity and provides a scaffold for further synthetic modifications or for biological evaluation. nih.gov
Table 2: Representative Synthesis of Hydrazine and Hydrazone Derivatives
| Step | Starting Material | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|---|
| 1. Hydrazinolysis | 3,5-Dichloropyridazin-4-one | Hydrazine hydrate | Reflux in ethanol | 3-Chloro-5-hydrazinylpyridazin-4-one |
| 2. Condensation | 3-Chloro-5-hydrazinylpyridazin-4-one | Aromatic/Aliphatic Aldehyde or Ketone | Reflux in ethanol, catalytic acid | 3-Chloro-5-(2-alkylidenehydrazinyl)pyridazin-4-one (Hydrazone) |
Formation of Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methodologies are highly applicable to the derivatization of the 3,5-dichloropyridazin-4-one core. These reactions enable the formation of C-C bonds, attaching aryl, vinyl, or alkynyl groups to the pyridazine ring.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. researchgate.net For substrates like 3,5-dichloropyridazine, this reaction offers a route to mono- or di-arylated/vinylated products.
A key challenge and opportunity in the Suzuki-Miyaura coupling of dihalogenated heterocycles is controlling the regioselectivity. Research has shown that for 3,5-dichloropyridazine, the site of the first coupling can be controlled by the choice of the phosphine (B1218219) ligand on the palladium catalyst. researchgate.netrsc.orgacs.org
Using a ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) directs the arylation preferentially to the C3 position. researchgate.netrsc.org
Conversely, employing a different ligand like QPhos can steer the reaction to the C5 position. researchgate.net
This ligand-dependent selectivity allows for the programmed synthesis of specific isomers. Following the first coupling, a second, different boronic acid can be used to install another group at the remaining chloro-position, leading to asymmetrically substituted diarylpyridazinones. The reaction typically employs a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base like Na₂CO₃ or K₃PO₄ in a solvent mixture, often containing water. mdpi.com
Table 3: Ligand-Controlled Regioselective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Product (Major Isomer) | Reference |
|---|---|---|---|---|---|
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / dppf | Na₂CO₃ | 3-Chloro-5-phenylpyridazine | researchgate.netrsc.org |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / QPhos | Na₂CO₃ | 5-Chloro-3-phenylpyridazine | researchgate.net |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings further expand the synthetic utility of the dichloropyridazinone core.
The Heck reaction couples the halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction allows for the introduction of vinyl substituents onto the pyridazine ring. The reaction is typically catalyzed by a palladium source in the presence of a base. wikipedia.orgorganic-chemistry.org
The Stille reaction involves the coupling of the organic halide with an organotin compound (stannane). wikipedia.orglibretexts.orgorganic-chemistry.org A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups. harvard.edu This allows for the synthesis of highly functionalized pyridazinone derivatives. The reaction proceeds with a palladium catalyst, often with additives like CuI to enhance the reaction rate. harvard.edu
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing alkynyl-substituted pyridazinones, which are important precursors for many other transformations. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orglibretexts.org Studies on related di- and tetrahalopyridines and pyrazines have demonstrated the high efficiency of the Sonogashira reaction in creating complex alkynylated heterocycles, with the reactivity of halogens typically following the order I > Br > Cl. rsc.orgnih.gov
Table 4: Overview of C-C Bond Forming Reactions on Halogenated Pyridazines/Pyrazines
| Reaction Name | Coupling Partner | Key Catalyst(s) | Product Functional Group |
|---|---|---|---|
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene wikipedia.org |
| Stille | Organostannane | Pd catalyst | Aryl, Vinyl, Alkyl wikipedia.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkyne wikipedia.org |
A more recent and powerful strategy for derivatization is direct C-H functionalization. This approach avoids the need for pre-functionalized starting materials (like halides) and instead activates a C-H bond on the molecule for coupling. Research has shown that the pyridazinone moiety can act as an internal directing group to achieve ortho-selective C-H functionalization.
In this strategy, a palladium catalyst can coordinate to the pyridazinone ring, bringing the catalytic center in close proximity to a specific C-H bond, typically on an N-aryl substituent. This proximity facilitates the selective cleavage of that C-H bond and subsequent coupling with a partner molecule. This methodology has been successfully used for a variety of C-H functionalization reactions, including:
Arylation: Coupling with aryl halides.
Olefination: Coupling with alkenes.
Carboxylation, Thiolation, and Halogenation.
This approach offers a highly efficient way to achieve late-stage diversification of complex pyridazinone-containing molecules, allowing for the rapid synthesis of analogues for structure-activity relationship studies. nih.gov The regioselectivity is controlled by the formation of a stable palladacycle intermediate, making it a predictable and powerful tool for complex molecule construction. nih.gov
Synthesis of Fused Heterocyclic Systems
The dichlorinated nature of this compound makes it an ideal precursor for the construction of fused ring systems through reactions with various dinucleophiles. The two chlorine atoms serve as reactive sites for sequential or simultaneous nucleophilic displacement, leading to the formation of new heterocyclic rings fused to the pyridazine core.
Pyridazinopyridazine and Pyridazinopyrimidine Derivatives
While direct synthesis of pyridazinopyridazine and pyridazinopyrimidine derivatives from this compound is not extensively documented in readily available literature, the general reactivity of dichloropyridazines suggests plausible synthetic routes. For instance, reaction with hydrazine or its derivatives could potentially lead to the formation of a second pyridazine ring, yielding a pyridazino[4,5-d]pyridazine scaffold. Similarly, condensation with reagents containing a urea or thiourea moiety could pave the way for the construction of a fused pyrimidine (B1678525) ring, resulting in pyrimido[4,5-d]pyridazine derivatives. Research on related dichloropyridazines has demonstrated the feasibility of such cyclization reactions. For example, the synthesis of functionalized pyridazino[4,5-d]pyridazine derivatives has been achieved through the reaction of ninhydrin condensation products with hydrazine. asianpubs.org Furthermore, various synthetic approaches to pyrimido[4,5-d]pyridazines have been developed, highlighting the utility of pyridazine precursors in constructing these fused systems. researchgate.netnih.govnih.gov
A hypothetical reaction scheme for the synthesis of a pyridazinopyridazine derivative from this compound is presented below:
| Reactant 1 | Reactant 2 | Product | Fused System |
| This compound | Hydrazine | Dihydropyridazino[4,5-d]pyridazin-4-ol | Pyridazinopyridazine |
Imidazopyridazine and Pyrrolopyridazine Fused Rings
The synthesis of imidazopyridazine and pyrrolopyridazine fused rings from dichloropyridazine precursors is a more established area of research. A notable example involves the use of 3,5-Dichloropyridazin-4-amine, a closely related derivative of the title compound, in the synthesis of 4-(biphenyl-3-yl)-7H-imidazo[4,5-c]pyridazine derivatives, which act as GABA A receptor modulators. google.com This suggests that this compound could serve as a precursor to the corresponding amine, which can then be cyclized to form the fused imidazole ring.
The general strategy for constructing the imidazo[4,5-d]pyridazine system often involves the reaction of a diaminopyridazine with a one-carbon synthon, such as an aldehyde or orthoformate.
For the synthesis of pyrrolopyridazine derivatives, specifically pyrrolo[3,4-d]pyridazinones, the reaction of a pyrroledicarboxylic acid anhydride with a hydrazine derivative is a common approach. nih.gov While not directly starting from this compound, this highlights a potential synthetic pathway where the pyridazine ring is formed from a pyrrole precursor. The development of new derivatives of pyrrolo[3,4-d]pyridazinone with potential anticancer effects underscores the importance of this heterocyclic scaffold. nih.gov
Modulation of Ring Nitrogen Reactivity
The pyridazine ring contains two nitrogen atoms, the reactivity of which can be modulated through various chemical transformations. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.
Reactions such as N-alkylation, N-oxidation, and quaternization can be employed to alter the reactivity of the ring nitrogens. For instance, N-alkylation introduces an alkyl group onto one or both of the nitrogen atoms, which can affect the steric and electronic environment of the molecule. Studies on the alkylation of related pyrrolo[3,4-d]pyridazinones have shown that the reaction can lead to either N- or O-alkylated products, depending on the reaction conditions. nih.gov
N-oxidation, the addition of an oxygen atom to a ring nitrogen, can also significantly impact the chemical properties of the pyridazine ring. This modification can alter the electron density of the ring and provide a handle for further functionalization.
Quaternization involves the alkylation of a ring nitrogen to form a positively charged pyridazinium salt. This transformation can enhance the water solubility of the compound and introduce a permanent positive charge, which can be important for biological interactions.
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 3,5-Dichloropyridazin-4-ol, ¹H and ¹³C NMR spectroscopy would provide critical information about the arrangement of atoms and the electronic structure of the molecule.
¹H NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of this compound, the chemical shifts, integration, and multiplicity of the proton signals would offer insights into their specific locations. The pyridazine (B1198779) ring contains a single proton, and the hydroxyl group also has a proton. The expected signals and their characteristics are outlined in the table below.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H (pyridazine ring) | 7.5 - 8.5 | Singlet | 1H |
| OH (hydroxyl group) | 5.0 - 10.0 (variable) | Singlet (broad) | 1H |
Note: The exact chemical shifts can be influenced by the solvent used and the concentration of the sample. The hydroxyl proton signal is often broad and its chemical shift can vary significantly due to hydrogen bonding.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and provide information about their hybridization and electronic nature. The pyridazine ring consists of four carbon atoms, each in a distinct chemical environment.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C3 | 140 - 150 |
| C4 | 155 - 165 |
| C5 | 130 - 140 |
| C6 | 145 - 155 |
Note: These are estimated chemical shift ranges. The carbon attached to the hydroxyl group (C4) is expected to be the most deshielded, while the carbons bonded to chlorine (C3 and C5) would also exhibit downfield shifts.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be expected to show absorption bands corresponding to the stretching and bending vibrations of its various bonds.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) | Weak |
| C=N stretch (pyridazine ring) | 1550 - 1650 | Strong |
| C=C stretch (pyridazine ring) | 1400 - 1600 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The molecular weight of this compound is 164.97 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
| Ion | m/z (mass-to-charge ratio) | Expected Isotopic Pattern |
| [M]⁺ | 164, 166, 168 | M:M+2:M+4 ratio of approx. 9:6:1 |
| [M-OH]⁺ | 147, 149, 151 | M:M+2:M+4 ratio of approx. 9:6:1 |
| [M-Cl]⁺ | 129, 131 | M:M+2 ratio of approx. 3:1 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the pyridazine ring.
Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine atoms. These interactions govern the solid-state architecture and influence the physical properties of the compound.
| Parameter | Expected Value/Observation |
| Crystal System | To be determined by analysis |
| Space Group | To be determined by analysis |
| Bond Lengths (Å) | C-C, C-N, C-O, C-Cl bond lengths consistent with aromatic and substituted heterocyclic systems. |
| Bond Angles (°) | Internal ring angles deviating slightly from ideal 120° due to heteroatoms and substituents. |
| Intermolecular Interactions | Hydrogen bonding from the -OH group; potential halogen bonding and π-π stacking. |
Theoretical and Computational Investigations of 3,5 Dichloropyridazin 4 Ol
Quantum Chemical Methods for Electronic Structure Determination (e.g., DFT)
The electronic structure of 3,5-Dichloropyridazin-4-ol and its tautomers has been effectively investigated using quantum chemical methods. Density Functional Theory (DFT) has emerged as a particularly useful approach for studying pyridazine (B1198779) derivatives, offering a good balance between computational cost and accuracy. A prominent level of theory employed for this class of compounds is the B3LYP functional combined with the 6-31G(d,p) basis set. This method has been utilized to calculate the optimized molecular geometry and vibrational frequencies of the 4,5-Dichloropyridazin-3-(2H)-one tautomer, both in its monomeric and dimeric forms. Such calculations are fundamental to understanding the molecule's stability and chemical behavior.
Analysis of Molecular Geometry and Vibrational Frequencies
Computational methods allow for the precise determination of molecular geometries, including bond lengths, bond angles, and dihedral angles. For the 4,5-Dichloropyridazin-3-(2H)-one tautomer, DFT calculations at the B3LYP/6-31G(d,p) level have provided optimized geometric parameters for both the monomer and a hydrogen-bonded dimer. These theoretical values have been compared with experimental data obtained from X-ray crystallography, showing good agreement, particularly for the dimeric form which better represents the solid-state structure.
The calculated vibrational frequencies are also crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations provide a basis for assigning the observed vibrational modes to specific molecular motions. For 4,5-Dichloropyridazin-3-(2H)-one, the theoretical vibrational frequencies of the dimeric form have been shown to be in good agreement with experimental data, aiding in the characterization of the compound.
| Parameter | Experimental (Å or °) | Calculated (Monomer, Å or °) | Calculated (Dimer, Å or °) |
|---|---|---|---|
| Cl1-C2 | 1.711 | 1.720 | 1.721 |
| Cl2-C3 | 1.711 | 1.738 | 1.736 |
| O1-C1 | 1.237 | 1.218 | 1.235 |
| N1-N2 | 1.345 | 1.338 | 1.336 |
| N2-N1-C4 | 116.33 | 116.51 | 117.12 |
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)
Frontier molecular orbital (FMO) theory is a key component of computational analysis, providing insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.32 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 5.47 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.
For 4,5-Dichloropyridazin-3-(2H)-one, the MEP map reveals that the most negative region is located around the oxygen atom of the carbonyl group. This suggests that this oxygen atom is a likely site for electrophilic attack. This information is crucial for understanding the intermolecular interactions and reactivity of the molecule.
Computational Studies of Reaction Mechanisms and Transition States
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. Theoretical calculations can provide vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts.
For 4,5-Dichloropyridazin-3-(2H)-one, it has been reported that the calculated vibrational frequencies for the dimeric structure show good agreement with the experimental IR and Raman spectra. However, a detailed side-by-side comparison table of the calculated and experimental values is not available in the cited literature. In general, for accurate comparison, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental spectra to aid in signal assignment and structural elucidation.
Theoretical Insights into Acidity and Basicity (pKa values) Related to Hydroxyl and Nitrogen Atoms
The acidity and basicity of a molecule, quantified by its pKa values, are fundamental to its chemical behavior, particularly in biological systems. Computational methods can be employed to predict pKa values by calculating the Gibbs free energy change of the deprotonation or protonation reactions in a solvent, often modeled using a polarizable continuum model (PCM).
For this compound, the pKa values associated with the hydroxyl group and the ring nitrogen atoms are of particular interest. The hydroxyl group is expected to be acidic, while the nitrogen atoms can act as basic centers. Although specific theoretical pKa calculations for this compound are not found in the reviewed literature, computational studies on substituted pyridines have demonstrated the feasibility of accurately predicting pKa values. These studies often involve thermodynamic cycles that combine gas-phase calculations with solvation free energies to determine the pKa in aqueous solution. Such theoretical insights would be valuable for understanding the ionization state of this compound at different pH values.
Applications of 3,5 Dichloropyridazin 4 Ol in Organic Synthesis
Building Block for Advanced Heterocyclic Compounds
The 3,5-Dichloropyridazin-4-ol scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reaction sites allows for sequential and selective modifications, leading to the construction of novel molecular architectures. These advanced heterocyclic compounds are of significant interest due to their diverse biological and material properties.
The reactivity of the pyridazinone ring system allows for its use in various cyclization and condensation reactions to build fused ring systems. For instance, pyridazinone derivatives can be used to synthesize a large variety of heterocyclic compounds, serving as intermediates for a broad spectrum of drug synthesis. nih.gov
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |
| This compound | Vilsmeier-Haack reagent | Pyrido[3,4-c]pyridazine derivatives | N/A |
| Chlorinated Pyridazinone | Amines, Suzuki coupling reagents | Substituted Pyridazinones | N/A |
Intermediates in the Synthesis of Agrochemicals
Pyridazine (B1198779) and pyridazinone derivatives are well-established core structures in the development of agrochemicals due to their high activity and environmental friendliness. researchgate.net These compounds have been shown to exhibit a range of biological activities, including herbicidal, insecticidal, and fungicidal properties. researchgate.net this compound serves as a key intermediate in the synthesis of some of these agrochemically active molecules.
One of the earliest and still utilized pyridazine-based herbicides is Chloridazon, which underscores the long-standing importance of this class of compounds in agriculture. nih.govherts.ac.uk The synthesis of such herbicides often involves the functionalization of a pre-formed pyridazinone ring. The chlorine atoms on this compound can be selectively displaced by various nucleophiles to introduce the desired functionalities for herbicidal activity.
| Agrochemical Class | Example Compound | Precursor Role of Dichloropyridazinone |
| Herbicides | Chloridazon | Serves as a structural analog and synthetic precursor. |
| Fungicides | Various experimental compounds | The dichloropyridazinone core is functionalized to create novel fungicides. |
| Insecticides | Various experimental compounds | The pyridazinone scaffold is modified to target insect biological pathways. |
Role in Pharmaceutical Intermediate Synthesis
The pyridazinone nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.goveurekalert.orgresearchgate.netsarpublication.com These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. nih.goveurekalert.orgresearchgate.netsarpublication.com this compound is a valuable intermediate for the synthesis of pharmaceutically active compounds, allowing for the introduction of various substituents to modulate biological activity.
The synthesis of novel pyridazinone derivatives with potential therapeutic applications is an active area of research. nih.goveurekalert.orgresearchgate.netsarpublication.com For example, chlorine-containing pyridazinone analogs have been synthesized and investigated as potent agents for treating neuropathic pain. nih.gov The synthetic route to these compounds can involve the modification of a chlorinated pyridazinone precursor.
| Therapeutic Area | Example of Derivative Class | Role of this compound |
| Anti-inflammatory | Substituted Pyridazinones | Core scaffold for the synthesis of COX-2 inhibitors. |
| Analgesic | Pyridazinone-based compounds | Intermediate for the development of non-opioid pain agents. sarpublication.com |
| Anticancer | Fused Pyridazine Heterocycles | Building block for compounds with cytotoxic properties. |
| Cardiovascular | Various Pyridazinone Drugs | Precursor for antihypertensive and cardiotonic agents. |
Precursor for Specialized Functional Materials (e.g., Organic Light-Emitting Diodes)
Recent research has explored the use of pyridazine-based compounds in the field of materials science, particularly in the development of organic electronics. liberty.eduliberty.edu The electron-deficient nature of the pyridazine ring makes it a suitable component for creating materials with desirable electronic properties. Pyridazine derivatives have been investigated as components of organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. liberty.edu
While direct application of this compound in OLEDs is not extensively documented, its potential as a precursor for such materials is significant. The dichlorinated pyridazinone structure can be modified through cross-coupling reactions to introduce chromophoric and charge-transporting moieties, which are essential for OLED performance. The synthesis of unique pyridazines for potential use as semiconductors in optoelectronic devices is an area of ongoing research. liberty.eduliberty.edu Theoretical studies have also been conducted on pyridazine derivatives to evaluate their electronic and photovoltaic properties for applications in dye-sensitized solar cells. researchgate.net
| Material Application | Desired Property | Role of Pyridazine Core |
| Organic Light-Emitting Diodes (OLEDs) | Efficient light emission, charge transport | Electron-deficient core for emitter or host materials. |
| Organic Semiconductors | High charge carrier mobility | Planar, aromatic structure for π-π stacking. liberty.eduliberty.edu |
| Dye-Sensitized Solar Cells (DSSCs) | Light harvesting, electron injection | Component of donor-π-acceptor dyes. researchgate.net |
Biological Significance and Potential Applications of 3,5 Dichloropyridazin 4 Ol Derivatives
Pyridazine (B1198779) Core as a Pharmacophore in Medicinal Chemistry
The pyridazine and its oxidized form, pyridazinone, are considered "wonder nuclei" in drug discovery due to their ability to interact with a wide range of biological targets. nih.govscholarena.com This has led to the development of numerous compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. scholarena.com The two adjacent nitrogen atoms in the pyridazine ring are key to its function as a pharmacophore. They can act as hydrogen bond acceptors and participate in dipole-dipole interactions, which are crucial for binding to the active sites of enzymes and receptors. nih.gov
The versatility of the pyridazine core allows for easy functionalization at various positions on the ring, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and pharmacokinetic profile. scholarena.com The inherent polarity of the pyridazine ring can also contribute to improved physicochemical properties of drug candidates. nih.gov The wide spectrum of biological activities associated with the pyridazine scaffold underscores its importance as a foundational element in the design of novel therapeutic agents. nih.govscholarena.com
Investigation as a Scaffold for Bioactive Compounds
The 3,5-Dichloropyridazin-4-ol scaffold, and its derivatives, have been investigated for a range of biological activities, leveraging the inherent reactivity of the chloro-substituents and the bioactive nature of the pyridazine core.
| Compound Structure | Target Organism | Activity (e.g., MIC) |
|---|---|---|
| Diarylurea derivatives based on a pyridazinone scaffold (Compound 10h) | Staphylococcus aureus | MIC = 16 µg/mL |
| Diarylurea derivatives based on a pyridazinone scaffold (Compound 8g) | Candida albicans | MIC = 16 µg/mL |
Anticancer Activities
The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridazinone-based derivatives have shown considerable promise. rsc.org Dichlorinated pyridazinones, in particular, have been investigated as potential anticancer agents due to their structural similarities to antimetabolites like 5-fluorouracil (B62378) and their potential to act as alkylating agents. scholarena.com The dichloropyridazine DCPYR, a molecule derived from mucochloric acid, demonstrated significant tumor inhibition in vivo. scholarena.com This antineoplastic action is hypothesized to stem from a dual mechanism: acting as an anti-metabolite and an alkylating agent due to the reactive chlorine atoms. scholarena.com
In another study, a series of diarylurea derivatives based on pyridazinone scaffolds were designed as surrogates for the anticancer drug sorafenib. Several of these compounds exhibited significant growth inhibition against a panel of cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer. rsc.org
| Compound Derivative | Cancer Cell Line | Activity (e.g., GI%) |
|---|---|---|
| Pyridazinone-based diarylurea (Compound 8f) | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14% |
| Pyridazinone-based diarylurea (Compound 10l) | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14% |
| Pyridazinone-based diarylurea (Compound 17a) | Melanoma, NSCLC, Prostate, Colon | GI% = 62.21 - 100.14% |
Modulation of Enzyme Activity (e.g., Phosphodiesterase, Kinase Inhibition)
Pyridazine derivatives are known to be effective modulators of various enzymes. For instance, certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce gastrointestinal side effects.
Furthermore, pyridazinone-based diarylurea derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. rsc.org Compound 17a from this series was identified as the best inhibitor of VEGFR-2. rsc.org In another study, a series of 3,6-disubstituted pyridazine derivatives were synthesized from 3,6-dichloropyridazine (B152260) and evaluated as selective monoamine oxidase-B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases. nih.gov
| Compound Derivative | Target Enzyme | Activity (e.g., IC50) |
|---|---|---|
| Pyridazine derivative (Compound 6b) | COX-2 | IC50 = 0.18 µM |
| Pyridazinone-based diarylurea (Compound 17a) | VEGFR-2 | Potent Inhibition |
Impact on Biological Pathways
The anticancer activity of pyridazine derivatives often stems from their ability to modulate key biological pathways involved in cell growth, proliferation, and survival. For example, certain pyridazinone-based diarylurea derivatives have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. rsc.org This shift in the balance of apoptotic proteins can lead to programmed cell death in cancer cells. Furthermore, compound 10l from this series was found to induce cell cycle arrest in the G0–G1 phase in the A549/ATCC non-small cell lung cancer cell line. rsc.org
Derivatives of 3,6-disubstituted pyridazines have also been designed to target the c-jun N-terminal kinase-1 (JNK1) pathway. semanticscholar.org The JNK pathway is involved in the cellular response to stress and can play a role in both cell survival and apoptosis. By inhibiting JNK1, these compounds can modulate the downstream signaling cascade, including the phosphorylation of transcription factors like c-Jun, thereby influencing gene expression related to cell proliferation and survival. semanticscholar.org
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridazine derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial, anticancer, and enzyme-inhibitory activities.
In the case of anticancer pyridazinones, the nature and position of substituents on the pyridazine ring and any attached phenyl rings play a significant role in their potency and selectivity. For a series of 1,3-thiazoles and thiazolo[4,5-d]pyridazine (B3050600) derivatives investigated for their antineoplastic activity, the electronegativity of the substituents on the phenyl rings was found to be a critical determinant of their inhibitory activity against dihydrofolate reductase (DHFR). nih.gov
For pyridazine-based COX-2 inhibitors, the presence of specific substituents that can interact with the side pocket of the COX-2 active site is key to their selectivity. nih.gov For example, the ability of a compound to form hydrogen bonds with key amino acid residues like His90 can enhance its inhibitory potency and selectivity for COX-2. nih.gov
The SAR of antimicrobial pyridazine derivatives has also been explored. In a study of new pyridazinium compounds, it was found that cis-isomers were consistently more active than their trans-isomers. nih.gov Additionally, the degree of saturation of fused ring systems was shown to impact both the potency and the spectrum of antimicrobial activity. nih.gov These findings highlight the importance of the three-dimensional structure of the molecule in its interaction with microbial targets.
Potential in Agricultural Chemistry (e.g., Herbicidal Properties)
Derivatives of this compound are part of the broader pyridazinone class of compounds, which have attracted significant attention in agricultural chemistry due to their potent herbicidal properties. researchgate.netresearchgate.net Research into these derivatives has revealed that specific structural modifications can lead to compounds with high efficacy against various weed species, highlighting their potential for development as new agrochemicals. researchgate.net
The herbicidal action of many pyridazinone derivatives is linked to the inhibition of essential plant processes such as photosynthesis and carotenoid biosynthesis. cambridge.orgacs.org For instance, certain pyridazinone herbicides act by inhibiting the Hill reaction in photosynthesis. cambridge.org Others function as "bleaching herbicides" by targeting enzymes like phytoene (B131915) desaturase (PDS), which is crucial for carotenoid biosynthesis. acs.org This inhibition leads to the destruction of chlorophyll (B73375) and ultimately plant death.
Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features required for high herbicidal activity in pyridazinone derivatives. Research has shown that substitutions at various positions on the pyridazine ring and associated phenyl rings can significantly influence a compound's herbicidal potency and spectrum of activity. For example, the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group, such as a trifluoromethyl group, on an attached phenyl ring have been found to be essential for high herbicidal activity in some series of compounds. nih.gov
Several novel pyridazinone derivatives have demonstrated significant herbicidal effects in both pre- and post-emergence applications. acs.orgmdpi.com Greenhouse evaluations and cup tests have been used to assess the efficacy of these compounds against various weeds, including barnyardgrass, rape, Amaranthus retroflexus, Portulaca oleracea, and Setaria viridis. acs.orgmdpi.comnih.govnih.gov
For example, a series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives were synthesized and evaluated for their herbicidal activities. nih.gov Some of these compounds exhibited bleaching activities and were effective at a rate of 300 g/ha. nih.gov In another study, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized, with some showing excellent herbicidal activities at doses as low as 7.5 g/ha. nih.gov
The following table summarizes the herbicidal activity of selected pyridazinone derivatives, showcasing their efficacy against different weed species.
| Compound Class | Target Weeds | Application Rate | Observed Effect |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Barnyardgrass, Rape | 300 g/ha | Some compounds exhibited herbicidal activities. nih.gov |
| 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Spirodela polyrrhiza and various greenhouse weeds | 7.5 g/ha | Some compounds exhibited excellent herbicidal activities. nih.gov |
| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Echinochloa crus-galli, Portulaca oleracea | 100 µg/mL | 100% inhibition of roots and stems in pre-emergence tests. acs.org |
| Phenylpyridine moiety-containing pyrazole (B372694) derivatives (Compounds 6a and 6c) | Setaria viridis | 150 g a.i./hm² | 50% inhibition in post-emergence treatment, slightly superior to pyroxasulfone. mdpi.com |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus L. | Not specified | 10 compounds achieved 100% inhibition of growth. nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives (Compound 2o) | Bentgrass (Agrostis stolonifera) | 1 mM | Activity was as effective as the commercial herbicides clomazone (B1669216) and flumioxazin. semanticscholar.orgmdpi.com |
These findings underscore the significant potential of pyridazinone derivatives, stemming from the this compound scaffold, in the development of new and effective herbicides for modern agriculture. Continued research in this area, focusing on scaffold hopping and the synthesis of novel analogs, is a promising avenue for discovering next-generation weed management solutions. acs.org
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of 4,5-Dichloropyridazin-3(2H)-one exist, the future of its production hinges on the development of more sustainable and efficient synthetic strategies. Green chemistry principles are increasingly becoming a cornerstone of modern organic synthesis, and their application to pyridazinone synthesis is a burgeoning area of research. Future endeavors will likely focus on:
Catalytic Systems: The exploration of novel catalysts, including both homogeneous and heterogeneous systems, to improve reaction efficiency, reduce waste, and allow for catalyst recycling.
Alternative Solvents: A shift away from volatile and hazardous organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of 4,5-Dichloropyridazin-3(2H)-one can offer enhanced safety, better process control, and easier scalability compared to traditional batch processes.
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly reduce reaction times and improve yields, contributing to more energy-efficient synthetic protocols.
Exploration of Undiscovered Reactivity Profiles
The reactivity of the 4,5-Dichloropyridazin-3(2H)-one core, while partially explored, still holds untapped potential. Future research will likely delve into uncovering novel transformations and reaction pathways. A particularly promising avenue is the late-stage functionalization of the pyridazinone scaffold through direct C-H activation. This strategy allows for the introduction of diverse substituents onto the core structure in a highly efficient and atom-economical manner, opening up new avenues for creating novel derivatives with unique properties. Furthermore, exploring the reactivity of the dichloro-substituted positions with a wider array of nucleophiles and under varied reaction conditions could lead to the discovery of unprecedented chemical transformations.
Advanced Derivatization for Enhanced Biological Specificity
The pyridazinone nucleus is a well-established pharmacophore, and 4,5-Dichloropyridazin-3(2H)-one serves as a valuable building block for the synthesis of biologically active molecules. Future research in this domain will focus on advanced derivatization strategies to achieve higher biological specificity and efficacy. This includes:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4,5-Dichloropyridazin-3(2H)-one scaffold and comprehensive SAR studies will be crucial for optimizing the interaction of its derivatives with biological targets.
Targeted Drug Delivery: The conjugation of pyridazinone derivatives to targeting moieties such as antibodies or peptides could enable the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects.
Dual-Activity Compounds: The design and synthesis of hybrid molecules that incorporate the pyridazinone scaffold with other pharmacophores could lead to the development of drugs with dual or multiple modes of action, which is a promising strategy for treating complex diseases like cancer.
Integrated Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For 4,5-Dichloropyridazin-3(2H)-one, this integrated approach can accelerate the discovery and development of new applications. Future research will benefit from:
In Silico Screening: Computational methods, such as inverse virtual screening, can be employed to identify potential new biological targets for pyridazinone-based compounds.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational chemistry tools can provide deep insights into the mechanisms of reactions involving 4,5-Dichloropyridazin-3(2H)-one, aiding in the optimization of reaction conditions and the prediction of product outcomes.
Pharmacokinetic and Toxicological Predictions: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling can help in the early-stage assessment of the drug-like properties of new pyridazinone derivatives, reducing the need for extensive and costly experimental studies.
Investigations into Novel Material Science Applications
While the primary focus on pyridazinone derivatives has been in the pharmaceutical and agrochemical sectors, their unique electronic and structural features suggest potential applications in material science. This remains a largely unexplored frontier for 4,5-Dichloropyridazin-3(2H)-one. Future research could investigate its use as a building block for:
Organic Electronics: The pyridazinone core, with its electron-withdrawing and electron-donating groups, could be incorporated into organic semiconductors, dyes for solar cells, or organic light-emitting diodes (OLEDs).
Polymers: The reactive chlorine atoms on the pyridazinone ring could serve as handles for polymerization reactions, leading to the creation of novel polymers with tailored thermal, optical, or mechanical properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the pyridazinone ring can act as coordination sites for metal ions, opening up the possibility of designing new coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Scale-Up Considerations for Industrial Applications
For any promising compound, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. Future research on 4,5-Dichloropyridazin-3(2H)-one will need to address these scale-up considerations to facilitate its potential commercial applications. Key areas of focus will include:
Process Optimization: Developing robust and scalable synthetic processes that are cost-effective, safe, and environmentally friendly. This involves optimizing reaction parameters, minimizing the number of synthetic steps, and developing efficient purification methods.
Hazard Assessment: A thorough evaluation of the potential hazards associated with the large-scale production of 4,5-Dichloropyridazin-3(2H)-one and its intermediates is crucial for ensuring safe industrial practices.
Techno-Economic Analysis: Conducting a comprehensive techno-economic analysis to assess the commercial viability of different synthetic routes and to identify the most economically feasible production strategy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
